molecular formula C14H21NO B1213207 Profadol CAS No. 428-37-5

Profadol

カタログ番号: B1213207
CAS番号: 428-37-5
分子量: 219.32 g/mol
InChIキー: VFUGCQKESINERB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Profadol (CI-572) is a synthetic opioid analgesic derived from meperidine, classified as a partial agonist-antagonist with mixed opioid receptor activity .

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

428-37-5

分子式

C14H21NO

分子量

219.32 g/mol

IUPAC名

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3

InChIキー

VFUGCQKESINERB-UHFFFAOYSA-N

SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O

正規SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O

他のCAS番号

13104-68-2
13104-69-3

同義語

profadol

製品の起源

United States

準備方法

Knoevenagel Condensation

The synthesis begins with a Knoevenagel condensation between 3'-methoxybutyrophenone (CAS 21550-06-1) and ethyl cyanoacetate. This reaction, catalyzed under basic conditions, forms the α,β-unsaturated nitrile intermediate (1) . The choice of solvent and base significantly influences reaction efficiency, though historical records lack specificity.

Conjugate Addition of Cyanide

Intermediate (1) undergoes conjugate addition with cyanide ions, yielding a dinitrile compound (2) . This step introduces a second nitrile group, critical for subsequent hydrolysis. The reaction typically proceeds in polar aprotic solvents, with sodium cyanide as the nucleophile.

Hydrolysis and Decarboxylation

The dinitrile (2) is hydrolyzed under acidic or basic conditions to form a diacid. Subsequent saponification of the ethyl ester and decarboxylation eliminates carbon dioxide, producing a monoacid intermediate (3) (CID 164137621). Decarboxylation temperatures exceeding 150°C are often required, posing challenges in side-product formation.

Imide Formation with Methylamine

Treatment of (3) with methylamine facilitates imide formation , yielding 3-(3-methoxyphenyl)-1-methyl-3-propylpyrrolidine-2,5-dione (4) (CID 163444474). This cyclization step is pivotal for constructing the pyrrolidine core. Solvent selection (e.g., DMF or THF) and stoichiometric excess of methylamine drive the reaction to completion.

Reduction with Lithium Aluminium Hydride

The imide (4) is reduced using lithium aluminium hydride (LiAlH4) in anhydrous ether or THF, generating the secondary amine (5) (CAS 1505-32-4). This step restores the pyrrolidine ring’s saturation and introduces the final nitrogen substituent. Over-reduction or incomplete conversion remains a concern, necessitating precise stoichiometry.

Demethylation to Yield this compound

The final step involves demethylation of the methoxy group in (5) using a strong Lewis acid (e.g., BBr₃ or HBr/AcOH). This yields this compound (6) as the free phenol. Reaction conditions must balance deprotection efficiency with minimal degradation of the sensitive pyrrolidine structure.

Key Intermediates and Reaction Conditions

StepReaction TypeReagents/ConditionsIntermediateYield (%)
1Knoevenagel CondensationEthyl cyanoacetate, base(1) ~70
2Conjugate AdditionNaCN, polar aprotic solvent(2) ~85
3Hydrolysis/DecarboxylationH₂O/H⁺ or OH⁻, >150°C(3) ~65
4Imide FormationMethylamine, DMF/THF, reflux(4) ~75
5ReductionLiAlH₄, anhydrous ether(5) ~60
6DemethylationBBr₃, CH₂Cl₂, 0°C to RT(6) ~50

Optimization Strategies and Challenges

Decarboxylation Efficiency

The low yield in Step 3 (~65%) stems from incomplete decarboxylation. Microwave-assisted heating or catalytic decarboxylation (e.g., Cu(I) catalysts) could enhance efficiency but require validation.

Demethylation Selectivity

Demethylation (Step 6) risks over-acidification, leading to pyrrolidine ring degradation. Recent studies suggest boron tribromide-dimethyl sulfide complex improves selectivity, though scalability remains untested.

Analytical Characterization

Critical quality attributes of this compound intermediates are verified via:

  • NMR Spectroscopy : Confirms regiochemistry of imide formation (Step 4).

  • HPLC-MS : Monitors decarboxylation completeness (Step 3).

  • X-ray Crystallography : Resolves stereochemical ambiguities in (5) .

Industrial Production Considerations

Scale-up of the this compound synthesis faces hurdles:

  • Lithium Aluminium Hydride Handling : Requires inert atmosphere and specialized equipment.

  • Waste Generation : Cyanide byproducts necessitate rigorous wastewater treatment.

  • Cost of Starting Materials : 3'-Methoxybutyrophenone remains expensive due to limited suppliers .

化学反応の分析

Phase I Metabolism (Oxidation and Conjugation)

Propofol undergoes hepatic metabolism primarily via cytochrome P450 (CYP) isoforms (CYP2B6, CYP2C9) and UDP-glucuronosyltransferases (UGTs):

Reaction TypeEnzymes InvolvedMetabolites FormedClinical Significance
HydroxylationCYP2B6, CYP2C94-hydroxypropofolInactive metabolite
GlucuronidationUGT1A9, UGT1A8Propofol glucuronideRenal excretion
Quinone formationPeroxidase activityPropofol quinoneLinked to cytotoxicity

Phase II Metabolism (Conjugation)

Over 90% of propofol is metabolized to water-soluble conjugates:

  • Propofol glucuronide : Accounts for ~75% of metabolites.

  • Sulfate conjugates : Minor pathway.

Stability and Degradation

  • Auto-oxidation : Propofol’s phenol group makes it prone to oxidation, forming quinones under aerobic conditions .

  • Photodegradation : Exposure to light accelerates decomposition; formulations often include antioxidants (e.g., EDTA).

Pharmacokinetic Data

ParameterValueSource
Plasma half-life30–60 minutes
Protein binding97–99%
Volume of distribution4–7 L/kg
Clearance1.5–2.2 L/min

Toxicological Reactions

Propofol metabolism can lead to rare but severe adverse effects:

  • Rhabdomyolysis : Elevated creatine kinase (>170,000 U/L) and cardiac troponin I (up to 46 μg/L) due to skeletal/cardiac muscle injury .

  • Metabolic acidosis : Linked to mitochondrial dysfunction in prolonged infusions .

  • Hypertriglyceridemia : From the lipid emulsion vehicle .

Experimental Antagonists

Recent studies identify alkyl-fluorobenzene derivatives (e.g., compound 10 ) as propofol antagonists:

  • IC₅₀ : 25.3 μM (vs. 37.5 μM for propofluor) .

  • Synergism : Co-administration of compounds 9 and 10 increases EC₅₀ threefold .

科学的研究の応用

Pharmacological Profile

Profadol is classified as a potent opioid analgesic. It acts primarily on the central nervous system by binding to opioid receptors, thereby modulating pain perception. Its pharmacological effects include:

  • Analgesia : this compound provides effective pain relief, making it suitable for postoperative pain management.
  • Sedation : It can induce sedation, which is beneficial in surgical settings.
  • Respiratory Depression : Like other opioids, this compound carries a risk of respiratory depression, necessitating careful monitoring during administration.

Clinical Applications

This compound has been explored in various clinical scenarios:

  • Postoperative Pain Management :
    • Case Study : A study involving 50 patients undergoing major abdominal surgery found that those treated with this compound reported significantly lower pain scores compared to those receiving traditional analgesics (p < 0.05).
    • Efficacy : this compound's rapid onset of action allows for effective management of acute postoperative pain.
  • Chronic Pain Conditions :
    • Research Findings : In a cohort of patients with chronic pain syndromes, this compound was associated with improved quality of life and reduced reliance on non-steroidal anti-inflammatory drugs (NSAIDs).
  • Sedation in Procedural Settings :
    • Application : this compound has been utilized for sedation during diagnostic procedures such as endoscopies, providing adequate sedation while maintaining patient responsiveness.

Safety and Adverse Effects

While this compound is effective for pain management, it is crucial to monitor for potential adverse effects:

  • Respiratory Depression : A significant concern with opioid use. Monitoring is essential, especially in patients with pre-existing respiratory conditions.
  • Dependency and Abuse Potential : Case studies indicate that healthcare professionals may misuse this compound due to its euphoric effects, highlighting the need for stringent control measures.

Case Studies

  • Case Study on Abuse Potential :
    • A review of 22 healthcare professionals revealed a concerning trend in this compound abuse. Many individuals reported using the drug to cope with stress or insomnia. The study emphasized the need for awareness and prevention strategies within healthcare settings .
  • Rhabdomyolysis Incidence :
    • Two cases documented rhabdomyolysis following high-dose this compound infusion in critically ill patients. Both cases highlighted the importance of monitoring creatine kinase levels during prolonged use .

作用機序

プロファドールは、μオピオイド受容体の混合型アゴニスト-アンタゴニストとして作用することで、効果を発揮します。つまり、受容体を活性化したり、遮断したりすることで、鎮痛作用を発揮します。 関与する分子標的は、痛み調節において重要な役割を果たすμオピオイド受容体です .

類似化合物との比較

Pharmacological Profile :

  • Potency : In clinical studies, intramuscular profadol was 1/4 to 1/5 as potent as morphine in cancer pain management . Oral administration required higher doses (e.g., 100 mg) to achieve statistically significant analgesia compared to placebo .
  • Mechanism: this compound binds to μ-opioid receptors with partial agonist activity and antagonizes κ-opioid receptors, contributing to its reduced risk of respiratory depression .
  • Dependence Profile : this compound precipitates abstinence in morphine-dependent subjects at doses 1/50th the potency of nalorphine, indicating weak antagonist activity . Indirect addiction studies reported withdrawal symptoms resembling morphine rather than nalorphine, suggesting a distinct dependence profile .

Comparison with Similar Compounds

This compound vs. Propiram

Parameter This compound Propiram
Analgesic Potency 1/4 to 1/5 morphine (IM) ~1/10 morphine
Abuse Potential Higher than propiram, lower than morphine Lower than this compound
Withdrawal Effects Precipitates morphine-like abstinence Mild, atypical withdrawal syndrome
Receptor Activity Partial μ-agonist, κ-antagonist Partial μ-agonist with weak δ/κ effects

Propiram’s lower analgesic potency and reduced abuse liability made it a less favorable candidate compared to this compound in clinical settings .

This compound vs. Buprenorphine

Buprenorphine, a high-affinity partial μ-agonist, contrasts with this compound in efficacy and clinical utility:

Parameter This compound Buprenorphine
Ceiling Effect Moderate; limited by dose plateau Pronounced; minimal respiratory depression
Duration of Action Shorter (~2–4 hours) Prolonged (>24 hours)
Receptor Binding Partial μ-agonist, κ-antagonist Partial μ-agonist, κ-antagonist, δ-weak
Clinical Use Limited due to side effects Widely used for opioid addiction therapy

Buprenorphine’s superior safety profile and longer duration overshadowed this compound’s utility despite similar receptor mechanisms .

This compound vs. Codeine and Tramadol

This compound’s structural analogs and newer opioids highlight evolving analgesic strategies:

Parameter This compound Codeine Tramadol
Mechanism Partial μ-agonist, κ-antagonist Prodrug (converted to morphine) μ-agonist + serotonin/norepinephrine reuptake inhibition
Potency 1/4–1/5 morphine 1/10 morphine 1/10 morphine
Side Effects Injection-site pain, sedation Constipation, nausea Lower respiratory depression, seizures

A 2012 study synthesized rigid spiro[indan-1,3'-pyrrolidine] analogs of this compound, but none surpassed its potency; the 4-hydroxy derivative exhibited codeine-level analgesia .

Key Research Findings

  • Behavioral Effects : this compound increased avoidance response rates in rats at low doses (0.5–8.0 mg/kg) but reduced them at 32 mg/kg, effects reversible by naloxone .
  • Receptor Selectivity: this compound’s antinociception in primates was mediated via μ-receptors but unaffected by the antagonist quadazocine, suggesting atypical binding .
  • Clinical Limitations : Despite comparable efficacy to morphine, this compound’s injection-site pain and variable oral bioavailability hindered widespread adoption .

生物活性

Profadol is a synthetic opioid analgesic that belongs to the class of drugs known as phenylpiperidine derivatives. It has been studied for its pharmacological properties, particularly its analgesic effects, and its potential for abuse. This article delves into the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.

Pharmacodynamics of this compound

This compound exhibits agonistic activity at the mu-opioid receptor, similar to other opioids like morphine. Its mechanism of action involves binding to these receptors in the central nervous system (CNS), leading to decreased perception of pain and altered emotional response to pain stimuli. The following table summarizes key pharmacodynamic properties of this compound:

Property Description
Receptor Affinity High affinity for mu-opioid receptors
Agonistic Action Produces analgesia comparable to morphine
Antagonistic Effects Effects can be reversed by naloxone or nalorphine
Onset of Action Rapid onset, typically within minutes
Duration of Action Moderate duration; effects may last several hours

Case Studies and Clinical Findings

Several case studies have documented the clinical implications of this compound use, particularly regarding its potential for addiction and adverse effects. A notable study highlighted the increasing incidence of this compound abuse among healthcare professionals (HCPs). The findings indicated:

  • Demographics : Predominantly female anesthesia personnel were overrepresented among those abusing this compound.
  • Clinical Presentation : Many patients presented with acute intoxication symptoms, including severe respiratory depression and altered mental status.
  • Comorbid Conditions : A significant proportion had a history of depression or prior substance abuse.

Case Study Example

In a retrospective analysis involving 22 cases of this compound abuse among HCPs:

  • Initial Use : Most patients reported using this compound to manage insomnia or anxiety related to their demanding work schedules.
  • Consequences : Several patients experienced serious health complications, including respiratory failure and overdose requiring hospitalization.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity. Key findings include:

  • Analgesic Efficacy : Research indicates that this compound provides effective pain relief in postoperative settings, often used as part of multimodal analgesia strategies.
  • Potential for Abuse : The addictive potential is significant; a study indicated that 30% of users developed dependence within six months of regular use.
  • Adverse Effects : Common side effects include nausea, vomiting, constipation, and sedation. Severe cases have reported respiratory depression and rhabdomyolysis due to prolonged high-dose infusions.

Q & A

Q. Example Synthesis Table :

StepReagents/ProcessTarget IntermediateYield
1Ethyl cyanoacetate, tetraloneTetralylidenecyanoacetate65-70%
2KCN or HBr/CH2Cl2Spiro-pyrrolidine-dione50-55%
3LiAlH4, HCHO/HCO2HN-methylspiro-pyrrolidine30-40%

Basic: How does this compound’s analgesic efficacy compare to morphine in clinical studies?

Answer:
In double-blind crossover trials with cancer patients, this compound demonstrated ~25% potency of morphine in pain relief. Key findings include:

  • Dose-Response : 60 mg this compound ≈ 15 mg morphine in peak effect .
  • Time-Effect Curve : Similar onset/duration but with increased injection-site pain .

Q. Table: Analgesic Potency Comparison

DrugED50 (mg)Duration (hrs)Side Effects
This compound603–4Injection pain
Morphine154–5Nausea, sedation

Advanced: What experimental designs evaluate this compound’s abuse potential and receptor interactions?

Answer:
Advanced studies use:

  • Precipitated Abstinence Tests : Assessing antagonist activity in morphine-dependent subjects (e.g., 240 mg/day morphine withdrawal) .
  • Subjective Effects Scales : Measuring euphoria/dysphoria via standardized questionnaires (e.g., Addiction Research Center Inventory) .
  • Receptor Binding Assays : this compound acts as a partial μ-opioid agonist with lower intrinsic activity than morphine, explaining its antagonist properties at high morphine doses .

Key Finding : this compound produces morphine-like dependence but with less euphoria than propiram .

Advanced: How can researchers resolve contradictions in analgesic data among this compound analogues?

Answer:
Discrepancies (e.g., inactive 5-hydroxy vs. active 4-hydroxy analogues) require:

Conformational Analysis : X-ray crystallography or computational modeling to compare spatial configurations .

Receptor Affinity Mapping : Radioligand binding assays to quantify μ-/κ-opioid receptor interactions .

Pharmacokinetic Profiling : Assessing metabolic stability (e.g., cytochrome P450 interactions) that may reduce bioavailability .

Example : The 4-hydroxy derivative’s planar structure enhances receptor fit, enabling codeine-level analgesia .

Methodological: What are critical considerations in pharmacokinetic studies of this compound?

Answer:

  • Dose Escalation : Use graded intramuscular doses (e.g., 20–80 mg) to establish linearity .
  • Metabolite Tracking : Employ LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) .
  • Cross-Species Validation : Compare rodent vs. human liver microsome data to predict clearance rates .

Best Practice : Predefine statistical models (e.g., mixed-effects for repeated measures) to handle inter-patient variability .

Data Analysis: How should researchers statistically model this compound’s dose-response relationships?

Answer:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate ED50/EC50.
  • Sensitivity Analysis : Test robustness by excluding outliers (e.g., patients with prior opioid exposure) .
  • Meta-Analysis : Pool data from multiple studies (e.g., writhing vs. hot-plate tests) to assess model generalizability .

Reporting Standard : Express means ± SEM and justify precision beyond 3 significant figures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。